molecular formula C21H20N2O2 B4623130 4-(4-morpholinyl)-N-2-naphthylbenzamide

4-(4-morpholinyl)-N-2-naphthylbenzamide

Cat. No.: B4623130
M. Wt: 332.4 g/mol
InChI Key: BXRMHSDSBWLHEN-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-N-2-naphthylbenzamide is a benzamide derivative featuring a morpholine ring at the para position of the benzamide core and a 2-naphthyl group as the aromatic substituent.

Properties

IUPAC Name

4-morpholin-4-yl-N-naphthalen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(22-19-8-5-16-3-1-2-4-18(16)15-19)17-6-9-20(10-7-17)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMHSDSBWLHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (R₁, R₂) Molecular Weight Key Functional Groups Biological Target/Activity
4-(4-Morpholinyl)-N-2-naphthylbenzamide R₁: Morpholinyl, R₂: 2-Naphthyl ~348.4 g/mol Benzamide, Morpholine Kinase inhibition (hypothesized)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) R₁: Br, R₂: 4-Methoxy-2-nitrophenyl ~395.2 g/mol Bromo, Nitro, Methoxy Structural studies
N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide R₁: Cl, R₂: 4-Nitrophenyl ~375.8 g/mol Chloro, Nitro, Morpholine Not specified
3-Chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide R₁: Cl, R₂: 4-Methylphenyl ~330.8 g/mol Chloro, Methyl, Morpholine Not specified
ZM447439 (Aurora B kinase inhibitor) R₁: 6-Methoxy-7-(3-morpholinylpropoxy), R₂: Phenyl ~513.6 g/mol Methoxy, Morpholinylpropoxy Aurora B kinase inhibition
  • Morpholine vs. Halogen/Nitro Groups: The morpholine ring in the target compound enhances solubility compared to halogenated analogs (e.g., 4MNB ), which may exhibit higher crystallinity due to nitro or bromo substituents.
  • Naphthyl vs. Phenyl Groups : The 2-naphthyl group in the target compound provides a larger aromatic surface area than phenyl or substituted phenyl groups (e.g., ), likely improving interactions with hydrophobic protein domains.

Spectroscopic Characterization

  • IR Spectroscopy: The target compound’s IR spectrum would show C=O stretching (~1660–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹), consistent with benzamide derivatives. Morpholine C-O-C asymmetric stretching appears near 1100–1250 cm⁻¹. In contrast, nitro-containing analogs (e.g., ) exhibit strong NO₂ stretches at ~1520 and 1350 cm⁻¹ .
  • NMR : The 2-naphthyl group would display distinct aromatic proton signals (δ 7.4–8.3 ppm), differing from simpler phenyl substituents (e.g., ). Morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-morpholinyl)-N-2-naphthylbenzamide
Reactant of Route 2
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4-(4-morpholinyl)-N-2-naphthylbenzamide

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